molecular formula C10H6F3NO2S B6149467 2-(ethenesulfonyl)-5-(trifluoromethyl)benzonitrile CAS No. 1154397-80-4

2-(ethenesulfonyl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B6149467
CAS No.: 1154397-80-4
M. Wt: 261.22 g/mol
InChI Key: VOPUBNVXWZUIDX-UHFFFAOYSA-N
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Description

2-(ethenesulfonyl)-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an ethenesulfonyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethenesulfonyl)-5-(trifluoromethyl)benzonitrile typically involves the introduction of the ethenesulfonyl and trifluoromethyl groups onto a benzonitrile core. One common method involves the reaction of a suitable benzonitrile derivative with ethenesulfonyl chloride and a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(ethenesulfonyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethenesulfonyl)-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(ethenesulfonyl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethenesulfonyl)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both ethenesulfonyl and trifluoromethyl groups, which confer distinct chemical properties.

Properties

CAS No.

1154397-80-4

Molecular Formula

C10H6F3NO2S

Molecular Weight

261.22 g/mol

IUPAC Name

2-ethenylsulfonyl-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H6F3NO2S/c1-2-17(15,16)9-4-3-8(10(11,12)13)5-7(9)6-14/h2-5H,1H2

InChI Key

VOPUBNVXWZUIDX-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N

Purity

95

Origin of Product

United States

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